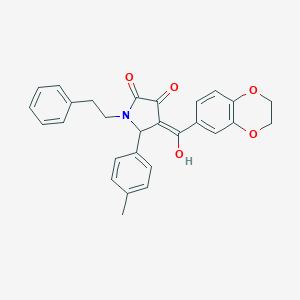
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. The compound binds to the catalytic domain of PKC and inhibits its activity, leading to the inhibition of downstream signaling pathways. This inhibition of PKC has been found to induce cell cycle arrest and apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects. It has been found to inhibit the activity of PKC, leading to the inhibition of downstream signaling pathways. This inhibition has been found to induce cell cycle arrest and apoptosis in cancer cells and inhibit the aggregation of amyloid-β peptides in Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potency as a PKC inhibitor, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to inhibit the aggregation of amyloid-β peptides in Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to understand its safety profile.
Direcciones Futuras
There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One future direction is to investigate its potential as a therapeutic agent for cancer and Alzheimer's disease. Another future direction is to study its safety profile and potential toxicity in vivo. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other diseases and cellular processes.
Métodos De Síntesis
The synthesis method of 4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base. This reaction yields the intermediate product, which is then reacted with 4-propoxybenzyl bromide and trifluoroacetic anhydride to obtain the final product. The synthesis method has been optimized to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been used in several scientific research applications. It has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The compound has also been used in the study of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-β peptides, which are implicated in the pathogenesis of the disease. Additionally, this compound has been used in the study of cancer, as it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
Nombre del producto |
4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C24H21BrN2O5 |
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21BrN2O5/c1-3-12-31-18-10-6-15(7-11-18)21-20(22(28)16-4-8-17(25)9-5-16)23(29)24(30)27(21)19-13-14(2)32-26-19/h4-11,13,21,28H,3,12H2,1-2H3/b22-20+ |
Clave InChI |
QEUBWQWBBAINCA-LSDHQDQOSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![methyl 2-{(3E)-3-[hydroxy(4-propoxyphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B266717.png)